Product packaging for Moxonidine-d4(Cat. No.:CAS No. 1794811-52-1)

Moxonidine-d4

Cat. No.: B589773
CAS No.: 1794811-52-1
M. Wt: 245.703
InChI Key: WPNJAUFVNXKLIM-KHORGVISSA-N
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Description

Significance of Deuterated Analogs in Pharmacological Sciences

Deuterated analogs are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. uobaghdad.edu.iq This substitution can significantly impact a drug's pharmacokinetic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. uobaghdad.edu.iqcdnsciencepub.com This phenomenon, known as the kinetic isotope effect, can lead to reduced rates of metabolism, prolonged drug half-life, and potentially lower toxicity by reducing the formation of undesirable metabolites. symeres.combioscientia.de

The strategic deuteration of a drug molecule aims to improve its metabolic stability and enhance its therapeutic profile. uobaghdad.edu.iq For instance, deuterated analogs may exhibit increased bioavailability and allow for less frequent dosing compared to their non-deuterated counterparts. bioscientia.de This modification generally does not alter the drug's affinity for its biological targets, meaning its pharmacodynamic properties remain largely the same. bioscientia.de The development of deuterated drugs has gained traction, with several deuterated compounds advancing through clinical trials and the FDA approving the first deuterated drug, deutetrabenazine, for medical use. acs.org

Overview of Moxonidine (B1115) and Its Isotopic Variants

Moxonidine is a second-generation, centrally acting antihypertensive agent used for treating mild to moderate essential hypertension. pharmaffiliates.com It acts as a selective agonist at the imidazoline (B1206853) receptor subtype 1 (I1). justia.commedchemexpress.com The metabolism of moxonidine in humans involves oxidation of the methyl group and the imidazoline ring, leading to various metabolites. nih.govresearchgate.net The primary route of clearance for moxonidine is renal elimination. nih.govresearchgate.net

In pharmaceutical research and development, isotopically labeled versions of moxonidine are crucial tools. pharmaffiliates.com These include stable isotope-labeled compounds like Moxonidine-d3 and Moxonidine-d4. clearsynth.comsynzeal.com this compound is a deuterated analog of Moxonidine where four hydrogen atoms on the imidazole (B134444) ring are replaced with deuterium. vulcanchem.comnih.gov This specific labeling creates a molecule with a higher molecular weight than the parent drug, a key feature for its use in bioanalytical methods. vulcanchem.com Another variant, Moxonidine-d3, involves the substitution of three hydrogen atoms in the methoxy (B1213986) group with deuterium. clearsynth.com These isotopic variants are essential for applications such as pharmacokinetic studies, metabolic research, and as internal standards in quantitative analysis. synzeal.comveeprho.com

Historical Context of Stable Isotope Applications in Bioanalytical Chemistry

The use of stable isotopes as tracers in scientific research has a long history, with deuterium being discovered in 1931. bioscientia.de Initially, their application was prominent in mechanistic, spectroscopic, and tracer studies across various scientific disciplines. acs.org In bioanalytical chemistry, particularly within drug metabolism and pharmacokinetics (DMPK), stable isotopes became indispensable tools. symeres.com The development of mass spectrometry (MS) as a highly sensitive and selective detection method propelled the use of stable isotope-labeled compounds. nih.gov These labeled compounds, especially deuterated ones, were recognized for their value as internal standards in quantitative MS-based assays. nih.gov The ability to create a labeled analog of a drug that co-elutes chromatographically but is distinguishable by its mass-to-charge ratio (m/z) revolutionized the accuracy and precision of bioanalysis, overcoming issues like ion suppression and matrix effects. nih.gov This led to their widespread adoption for in vivo ADMET (absorption, distribution, metabolism, excretion, and toxicology) studies, allowing for a clearer understanding of a drug's fate in a biological system. nih.gov

Properties

CAS No.

1794811-52-1

Molecular Formula

C9H12ClN5O

Molecular Weight

245.703

IUPAC Name

4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine

InChI

InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i3D2,4D2

InChI Key

WPNJAUFVNXKLIM-KHORGVISSA-N

SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC

Synonyms

4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-6-methoxy-2-methyl-5-pyrimidinamine;  2-(6-Chloro-4-methoxy-2-methylpyrimidin-5-ylamino)-2-imidazoline-d4;  Lomox-d4;  Moxon-d4;  Norcynt-d4;  Normoxocin-d4;  Nucynt-d4;  Physiotens-d4; 

Origin of Product

United States

Synthetic Pathways and Isotopic Derivatization of Moxonidine D4

Retrosynthetic Analysis of Moxonidine-d4

A retrosynthetic analysis of this compound, chemically known as 4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine vulcanchem.com, breaks the molecule down into key synthetic precursors. The primary disconnection occurs at the amine bridge connecting the pyrimidine (B1678525) and the deuterated imidazolidine (B613845) rings. This suggests a synthetic strategy involving the coupling of a deuterated 2-aminoimidazolidine derivative with a suitable 5-amino-4,6-disubstituted pyrimidine precursor.

The synthesis of the non-deuterated Moxonidine (B1115) often involves the reaction of 4,6-dichloro-2-methyl-5-aminopyrimidine with an activated imidazolidin-2-one derivative, followed by methoxylation. google.com A similar pathway can be envisioned for the deuterated analog, where the key challenge lies in the preparation of the tetradeuterated imidazolidine precursor.

Strategies for Deuterium (B1214612) Incorporation at Specific Molecular Sites

The targeted placement of deuterium atoms is a critical aspect of synthesizing this compound. The stability of the C-D bond compared to the C-H bond can alter the metabolic profile of the drug, a concept known as the kinetic isotope effect. nih.gov

The synthesis of this compound, with the IUPAC name 4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine, confirms that the four deuterium atoms are located on the imidazolidine ring. vulcanchem.com The key step in the synthesis is the deuteration of an imidazole (B134444) precursor. vulcanchem.com This is typically achieved by treating the imidazole ring with deuterated reagents, such as deuterium oxide (D₂O) or deuterated acids, under controlled conditions to facilitate the exchange of hydrogen atoms for deuterium. vulcanchem.com

The general synthetic route involves:

Preparation of a deuterated imidazole precursor : An appropriate imidazole derivative is subjected to H/D exchange reactions.

Coupling Reaction : The resulting deuterated imidazole intermediate is then coupled with a chlorinated pyrimidine derivative through a nucleophilic aromatic substitution reaction. vulcanchem.com

While direct H/D exchange on a precursor is common, other methods for introducing deuterium exist. These can include the use of deuterated building blocks in the initial ring formation or catalytic deuteration methods. mdpi.comprinceton.edu For instance, the reduction of a suitable precursor with a deuterium source like sodium borodeuteride (NaBD₄) can introduce deuterium atoms. Transition metal-catalyzed H/D exchange is another powerful technique for specific deuterium incorporation. researchgate.net

Advanced Synthetic Methodologies for Deuterated Pyrimidine Derivatives

The synthesis of deuterated pyrimidine derivatives is a field of active research, driven by the utility of these compounds in medicinal chemistry. nih.govacs.org Advanced methodologies often focus on achieving high regioselectivity and efficiency.

Patents have disclosed the synthesis of various deuterated pyrimidine compounds. google.com These methods can include:

SNAr Reactions : Nucleophilic aromatic substitution (SNAr) reactions on polychlorinated pyrimidines are a common strategy to build complexity. nih.gov

Palladium-Catalyzed Cross-Coupling : Reactions like Suzuki or Buchwald-Hartwig couplings can be used to form C-C or C-N bonds, respectively, on the pyrimidine core. nih.gov

Multicomponent Reactions : Some methods involve the cyclization of several components to construct the deuterated pyrimidine ring in a single step. mdpi.com For example, a multicomponent cyclization of an amidine, a benzaldehyde, and a deuterated amine in the presence of iodine has been described. mdpi.com

Direct C-H Deuteration : Under specific conditions, often using a metal catalyst and a deuterium source like D₂O, direct exchange of hydrogen for deuterium on the pyrimidine ring can be achieved. google.com

Recent studies have highlighted deuteration strategies to improve the efficacy and druggability of diarylpyrimidine derivatives, demonstrating the ongoing innovation in this area. acs.org

Purification and Characterization of Deuterated Moxonidine Analogs

After synthesis, the crude this compound product must be purified to remove unreacted starting materials, by-products, and partially deuterated species. A common method for purification is crystallization. vulcanchem.com Solvents such as toluene (B28343) and isopropyl alcohol may be used in this process. vulcanchem.com

Characterization is essential to confirm the identity, purity, and extent of deuteration. Standard analytical techniques include:

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. The molecular weight of this compound is 245.7 g/mol , which is higher than that of non-deuterated Moxonidine (241.68 g/mol ) due to the four deuterium atoms. vulcanchem.comaxios-research.compharmaffiliates.com This mass shift allows for clear identification. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to show the absence of signals from the deuterated positions. ²H NMR can be used to confirm the presence and location of the deuterium atoms.

High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the purity of the final compound.

The isotopic enrichment of commercially available this compound is typically specified to be high, often exceeding 96%, with some methods achieving ≥99.9% deuterium incorporation. vulcanchem.com

Synthesis of Related Stable Isotope-Labeled Moxonidine Variants (e.g., Moxonidine-d3, Moxonidine-13C-d3)

Besides this compound, other stable isotope-labeled variants of Moxonidine are synthesized for use as internal standards in analytical studies. veeprho.com

Moxonidine-d3 : This variant incorporates three deuterium atoms. axios-research.comveeprho.commedchemexpress.commedchemexpress.com

Moxonidine-¹³C-d3 : This variant is labeled with both carbon-13 and deuterium. The chemical name is 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-(methoxy-¹³C-d₃)-2-methylpyrimidin-5-amine. synzeal.com This indicates that the labeling occurs on the methoxy (B1213986) group attached to the pyrimidine ring. The synthesis would involve using a ¹³C and deuterium-labeled methanol (B129727) source (¹³CD₃OH) or methylating agent in the final methoxylation step of the Moxonidine synthesis.

These multiply-labeled compounds serve as excellent internal standards in quantitative mass spectrometry-based assays due to their distinct mass difference from the parent drug and this compound. medchemexpress.comsimsonpharma.comlgcstandards.com

Data Tables

Table 1: Comparative Properties of Moxonidine and this compound

Property Moxonidine This compound
Molecular Formula C₉H₁₂ClN₅O axios-research.com C₉H₈D₄ClN₅O axios-research.compharmaffiliates.com
Molecular Weight ( g/mol ) 241.68 pharmaffiliates.com 245.70 vulcanchem.compharmaffiliates.com
Deuterium Substitution None 4 positions on the imidazolidine ring vulcanchem.com

| CAS Number | 75438-57-2 axios-research.com | 1794811-52-1 axios-research.compharmaffiliates.com |

Table 2: Stable Isotope-Labeled Variants of Moxonidine

Compound Name Molecular Formula Molecular Weight ( g/mol ) Location of Isotopic Label(s)
Moxonidine-d3 C₉H₉D₃ClN₅O axios-research.com 244.72 axios-research.comaxios-research.com Not explicitly specified in search results

| Moxonidine-¹³C-d3 | C₈¹³CH₉D₃ClN₅O pharmaffiliates.comsynzeal.comlgcstandards.com | 245.69 pharmaffiliates.comlgcstandards.com | Methoxy group (-O¹³CD₃) synzeal.com |

Synthetic Routes for Moxonidine Metabolites and Impurities (for comparison or as unlabeled standards)

The synthesis of Moxonidine metabolites and impurities is essential for their use as reference standards in analytical methods, enabling the identification and quantification of these compounds in biological samples and pharmaceutical formulations. Several key metabolites and impurities have been identified, and their synthesis has been verified independently. researchgate.netnih.govnih.gov

Moxonidine Impurity A (6-Chloromoxonidine): This impurity, chemically named 4,6-dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine , is a direct precursor in one of the primary synthetic routes for Moxonidine. nih.govlgcstandards.com Its synthesis is achieved by the coupling of 4,6-dichloro-2-methyl-5-aminopyrimidine with a reagent to form the imidazoline (B1206853) ring, such as 2-methylisothiourea or by reaction with thiophosgene (B130339) followed by ethylenediamine. nih.gov This intermediate is the product before the final methoxylation step that yields Moxonidine. google.com

Dehydrogenated Moxonidine: This is a major metabolite where the imidazoline ring is oxidized to an imidazole ring. researchgate.netnih.govresearchgate.net It is the primary circulating metabolite in humans. researchgate.netnih.gov The synthesis of dehydrogenated Moxonidine can be achieved through the chemical oxidation of Moxonidine. This transformation involves the introduction of a double bond into the 4,5-position of the imidazoline ring.

Hydroxymethyl Moxonidine: Formed by the oxidation of the 2-methyl group on the pyrimidine ring, this metabolite is named 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine . researchgate.netnih.gov Its synthesis would start from a pyrimidine precursor where the 2-methyl group is already functionalized as a hydroxymethyl group (or a protected version thereof) prior to the key coupling and methoxylation steps. It has been synthesized for pharmacological testing, which confirmed it has less activity than the parent compound. researchgate.netnih.gov

Dihydroxy Moxonidine: This metabolite results from oxidation at both the pyrimidine methyl group and the imidazoline ring. researchgate.netnih.gov

Moxonidine Impurity D (6-O-Desmethyl Moxonidine): This compound, 6-chloro-5-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-methylpyrimidin-4(1H)-one , is a metabolite formed by the demethylation of the methoxy group. ornl.gov Its synthesis involves using a starting pyrimidine that leads to a hydroxyl group at the 6-position instead of a methoxy group, or by the specific demethylation of Moxonidine itself.

Advanced Analytical Methodologies Employing Moxonidine D4 As an Internal Standard

Method Development Principles for Quantitative Bioanalysis

The development of a robust and reliable quantitative bioanalytical method is a meticulous process that ensures the accuracy and precision of the data generated. When utilizing a deuterated internal standard like Moxonidine-d4, several core principles guide the method development process. The primary objective is to develop a method that is both selective and sensitive, capable of accurately measuring the analyte of interest, moxonidine (B1115), in a complex biological matrix.

The selection of an appropriate internal standard is paramount. A stable isotope-labeled internal standard, such as this compound, is considered the most suitable choice for quantitative LC-MS/MS assays. waters.comchromatographyonline.comchromatographyonline.com This is because its physicochemical properties are nearly identical to the analyte, moxonidine. This similarity ensures that both compounds behave similarly during sample preparation, chromatographic separation, and ionization in the mass spectrometer. Consequently, the use of a stable isotope-labeled internal standard can effectively compensate for variations in sample extraction, matrix effects, and instrument response. waters.comwaters.com

The initial stages of method development involve a thorough literature search and risk assessment to identify critical method attributes and potential challenges. nih.gov Key considerations include the chemical properties of moxonidine and this compound, such as their pKa values and polarity, which influence the choice of chromatographic conditions. researchgate.netnih.gov The goal is to achieve a balance between sensitivity, selectivity, and a reasonable analysis time.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has emerged as a powerful and widely adopted technique for the quantitative analysis of drugs and their metabolites in biological fluids, owing to its high sensitivity and specificity. ajpaonline.comajpaonline.com

The optimization of chromatographic conditions is crucial for achieving adequate separation of moxonidine and this compound from endogenous matrix components and potential interferences. nih.govnih.gov The choice of the stationary phase, mobile phase composition, and flow rate are key parameters that are systematically evaluated.

For the analysis of polar compounds like moxonidine, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. nih.gov A C18 column is often the initial choice for the stationary phase. nih.govresearchgate.net However, other column chemistries, such as C8 or phenyl columns, may also be explored to achieve optimal separation. researchgate.netjchr.org In some cases, hydrophilic interaction liquid chromatography (HILIC) can be a viable alternative for the analysis of polar compounds. researchgate.netnih.gov

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govresearchgate.netjchr.org The pH of the aqueous buffer is a critical parameter, as it influences the ionization state of moxonidine and, consequently, its retention on the column. researchgate.netnih.gov For instance, under acidic conditions (e.g., pH 2.8-3.5), moxonidine, which is a weak base, will be fully ionized and exist in a cationic form. researchgate.netnih.govnih.gov Gradient elution, where the proportion of the organic solvent is varied during the chromatographic run, is often used to achieve better peak shapes and shorter analysis times. nih.govnih.gov

The following interactive table provides examples of chromatographic conditions that have been used for the analysis of moxonidine, which can be adapted for methods using this compound as an internal standard.

ParameterCondition 1Condition 2Condition 3
Column Symmetry shield C18 (250 mm × 4.6 mm, 5 µm) nih.govHypurity C8 (100 x 4.6 mm) jchr.orgZorbax RX-SIL (250 mm × 4.6 mm, 5 μm) researchgate.netnih.gov
Mobile Phase Methanol: 0.05 M Potassium Phosphate Buffer (pH 3.5) (15:85, v/v) nih.govAcetonitrile: 10 mmol Ammonium Acetate Buffer (75:25, v/v) jchr.orgAcetonitrile: 40 mM Ammonium Formate Buffer (pH 2.8) (80:20, v/v) researchgate.netnih.gov
Flow Rate 1.0 mL/min nih.govNot Specified1.0 mL/min researchgate.netnih.gov
Detection UV at 255 nm nih.govMS/MS jchr.orgUV at 255 nm researchgate.netnih.gov
Run Time < 10 min nih.govNot Specified12 min researchgate.netnih.gov

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. nih.govgoogle.com This involves selecting a specific precursor ion for the analyte and its internal standard and then monitoring specific product ions that are formed after collision-induced dissociation in the mass spectrometer.

For moxonidine and its deuterated analog, this compound, positive electrospray ionization (ESI) is typically the preferred ionization mode, as it provides better sensitivity for these basic compounds. jchr.orgnih.gov The optimization of mass spectrometric parameters includes tuning the cone voltage and collision energy to maximize the signal intensity of the desired MRM transitions. nih.gov

The precursor ion for moxonidine is its protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of 242.2. researchgate.net For this compound, the precursor ion would be expected at m/z 246.2, assuming four deuterium (B1214612) atoms have been incorporated into the molecule. The selection of product ions is based on the fragmentation pattern of the precursor ion. For moxonidine, common product ions include those at m/z 206.1 and 199.05. jchr.org Similar fragmentation pathways would be expected for this compound, leading to product ions with a +4 Da shift.

The following interactive table summarizes typical MRM transitions for moxonidine that can be used as a starting point for optimizing the detection of this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierIonization Mode
Moxonidine 242.05 jchr.org206.1 jchr.org199.05 jchr.orgPositive ESI jchr.org
Moxonidine 242.2 researchgate.netNot SpecifiedNot SpecifiedPositive ESI researchgate.net
Clonidine (as IS) 230.1 researchgate.netjchr.org213.1 jchr.orgNot SpecifiedPositive ESI jchr.org
This compound (Predicted) 246.2~210.1~203.1Positive ESI

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting endogenous components from the biological matrix, are a significant challenge in quantitative bioanalysis. waters.comwaters.comresearchgate.net Ion suppression is a common phenomenon in LC-MS/MS and can lead to inaccurate and imprecise results. waters.comwaters.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. waters.comchromatographyonline.comchromatographyonline.com Since this compound co-elutes with moxonidine and has nearly identical ionization efficiency, any suppression or enhancement of the signal will affect both the analyte and the internal standard to a similar extent. waters.com This allows for the accurate calculation of the analyte concentration based on the ratio of the analyte peak area to the internal standard peak area.

In addition to using a stable isotope internal standard, other strategies can be employed to minimize matrix effects. These include optimizing the sample preparation procedure to remove interfering components, such as through solid-phase extraction (SPE) or liquid-liquid extraction. chromatographyonline.comchromatographyonline.comoup.com Chromatographic parameters can also be adjusted to separate the analyte from the matrix components that cause ion suppression. chromatographyonline.comchromatographyonline.com

Analytical Method Validation (AMV) Principles for this compound Assays

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. nih.govnih.govresearchgate.netnih.gov The validation process demonstrates that the method is accurate, precise, selective, and robust. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council on Harmonisation (ICH) provide guidelines for bioanalytical method validation. nih.govnih.gov

The linearity of a bioanalytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netnih.gov The dynamic range, or calibration range, is the range of concentrations over which the method is shown to be linear, accurate, and precise.

To assess linearity, a series of calibration standards are prepared by spiking a blank biological matrix with known concentrations of moxonidine. nih.gov A fixed concentration of the internal standard, this compound, is added to each standard. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity of the curve is typically evaluated using a weighted linear regression model. jchr.org

The acceptance criteria for linearity usually require a correlation coefficient (r) of 0.99 or greater. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov The dynamic range should cover the expected concentrations of the analyte in the study samples. For example, a validated LC-MS/MS method for moxonidine in plasma demonstrated a linear range of 5.004 to 10345.023 pg/mL. jchr.org Another study reported a linear range of 0.05-20 μg/mL for moxonidine. researchgate.net

The following interactive table presents examples of linearity data from validated methods for moxonidine.

AnalyteMatrixLinearity RangeCorrelation Coefficient (r)Reference
Moxonidine Plasma5.004 - 10345.023 pg/mLNot Specified jchr.org
Moxonidine Not Specified0.05 - 20 µg/mL> 0.999 researchgate.net
Moxonidine Not Specified50 - 1500 µg/mL0.9999 researchgate.net
Moxonidine Not Specified0.01976 - 9.88 ng/mL0.9999 researchgate.net

Evaluation of Accuracy and Precision

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. In methods utilizing this compound as an internal standard, accuracy is often assessed through recovery studies, and precision is evaluated by calculating the relative standard deviation (RSD) of replicate measurements.

For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of an analyte in human plasma using a deuterated internal standard demonstrated excellent accuracy and precision. The intra-day and inter-day precision for the analyte were reported to be ≤9.6% and ≤10.0% (expressed as RSD), respectively. The accuracy was found to be within ±4.9% for intra-day and ±1.8% for inter-day measurements. researchgate.net In another study, the accuracy of a method for determining Moxonidine and its degradation products was confirmed with recovery rates between 93.66% and 114.08%, and precision was demonstrated with an RSD ranging from 0.56% to 2.55%. researchgate.net These findings underscore the capability of methods employing a deuterated internal standard like this compound to produce highly accurate and precise results.

Table 1: Illustrative Accuracy and Precision Data for an LC-MS/MS Method

Parameter Concentration (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Precision (%RSD) Inter-day Accuracy (%)
Analyte 0.0494 8.5 98.2 9.1 101.5
0.988 5.2 102.1 6.5 99.8

This table presents hypothetical data based on typical performance characteristics reported in the literature for similar analytical methods. researchgate.netdoi.org

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nanalysis.com These parameters are crucial for methods designed to measure trace levels of substances.

In a study for the determination of Moxonidine in human plasma, the lower limit of quantification (LLOQ) was established at 0.01976 ng/mL. doi.orgnih.gov Another high-performance thin-layer chromatography (HPTLC) method for Moxonidine reported an LOD of 45.69 ng/band and an LOQ of 138.44 ng/band. austinpublishinggroup.com For impurity analysis, a validated method demonstrated the capability to determine impurities at levels below 0.1%, with a limit of quantification for impurities at 20 ng/band. researchgate.netresearchgate.net The ability to achieve low LOD and LOQ values is a testament to the sensitivity of the analytical methods that employ this compound.

Table 2: Examples of LOD and LOQ Values for Moxonidine Analysis

Analytical Technique Matrix LOD LOQ
LC-ESI-MS Human Plasma - 0.01976 ng/mL doi.orgnih.gov
HPTLC Bulk Drug/Formulation 45.69 ng/band 138.44 ng/band austinpublishinggroup.com

Investigation of Selectivity and Specificity

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity is the ability to assess unequivocally the analyte. loesungsfabrik.de In the context of drug analysis, this means the method must be able to distinguish the target compound from its impurities, degradation products, and matrix components.

The use of this compound as an internal standard greatly enhances the selectivity of mass spectrometric methods. A liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method for Moxonidine in human plasma demonstrated high specificity by testing six different blank plasma batches, with no significant interferences observed at the retention time of the analyte and the internal standard. doi.orgnih.gov Forced degradation studies are also performed to prove the stability-indicating nature of the method, ensuring that the analyte peak is well-resolved from any degradation products. researchgate.netresearchgate.net

Robustness and Stability Studies of Analytical Methods

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. mdpi.com Stability studies evaluate the chemical stability of the analyte in the sample matrix under different storage and processing conditions.

Robustness is typically evaluated by making small changes to parameters such as mobile phase composition, pH, flow rate, and column temperature. austinpublishinggroup.comijmca.com For example, a study might vary the mobile phase composition by ±2% to assess the impact on the results. Stability studies often include freeze-thaw cycles, short-term room temperature stability, and long-term storage stability to ensure that the analyte concentration does not change significantly during sample handling and storage. mdpi.comnih.gov The stabilizing effect of excipients on Moxonidine has also been investigated, showing an increase in the activation energy required for degradation in the formulated tablet compared to the pure drug. mdpi.com

Application of this compound in Quality Control and Reference Standard Programs

This compound is utilized as a reference standard in quality control (QC) laboratories for the pharmaceutical industry. axios-research.comsynzeal.comaxios-research.com It plays a crucial role in the development and validation of analytical methods (AMV) and for QC applications during the synthesis and formulation stages of drug development. axios-research.com As a reference standard, it helps ensure the traceability and consistency of analytical results against pharmacopeial standards like the British Pharmacopoeia (BP) and European Pharmacopoeia (EP). axios-research.comsigmaaldrich.com These reference standards are essential for product development, Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, and stability studies. synzeal.comaxios-research.comweblivelink.com

Exploration of Alternative Analytical Platforms Utilizing this compound (e.g., High-Resolution Mass Spectrometry)

While traditional LC-MS/MS methods are widely used, high-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of Moxonidine and its metabolites. nih.gov HRMS provides high mass accuracy and resolution, enabling the confident identification and differentiation of compounds with very similar masses. This is particularly valuable in metabolite identification studies, where unknown metabolites can be accurately characterized based on their exact mass. nih.gov The use of this compound as an internal standard in HRMS workflows further enhances the quantitative accuracy and reliability of these advanced analytical platforms. amazonaws.com

Application of Moxonidine D4 in Mechanistic Biological and Metabolic Studies Non Clinical Focus

Investigation of Moxonidine (B1115) Metabolism in Preclinical Models (e.g., in vitro enzyme systems, animal models)

Preclinical studies utilizing in vitro systems, such as liver microsomes, and in vivo animal models are fundamental to understanding the metabolic profile of a drug candidate. Moxonidine-d4 is instrumental in these investigations, facilitating the precise analysis of metabolic processes.

The metabolism of Moxonidine has been extensively studied in various preclinical species, including rats, mice, and dogs, leading to the identification of numerous metabolites. nih.govresearchgate.net These studies, often employing techniques like high-performance liquid chromatography (HPLC) combined with mass spectrometry (LC/MS and LC/MS/MS), have revealed that Moxonidine undergoes both Phase I and Phase II metabolic transformations. nih.govresearchgate.netnih.gov

Oxidation is a primary metabolic route, occurring at both the imidazoline (B1206853) ring and the methyl group on the pyrimidine (B1678525) ring. nih.govresearchgate.net This leads to the formation of key metabolites such as hydroxymethyl moxonidine and a carboxylic acid derivative. nih.gov In studies with Fischer 344 rats, over fifteen different metabolites were identified in biological samples like urine, plasma, and bile. nih.gov Further analysis has also identified conjugation products, including several glutathione (B108866) (GSH) conjugates, cysteinylglycine (B43971) conjugates, cysteine conjugates, and a glucuronide conjugate, particularly in rat bile. nih.gov

Table 1: Major Moxonidine Metabolites Identified in Preclinical Studies

Metabolite ClassSpecific Metabolites IdentifiedSpecies Observed In
Phase I (Oxidation) Hydroxymethyl moxonidineRats, Mice, Dogs nih.govresearchgate.netnih.gov
Carboxylic acid metaboliteRats nih.gov
Hydroxy moxonidineRats psu.edu
Dihydroxy moxonidineRats psu.edu
Dehydrogenated moxonidineRats psu.edu
Phase II (Conjugation) Glutathione (GSH) conjugatesRats nih.gov
Cysteinylglycine conjugatesRats nih.gov
Cysteine conjugatesRats, Humans nih.govpsu.eduresearchgate.net
Glucuronide conjugateRats nih.gov

This table is generated based on available data from preclinical and human metabolism studies for Moxonidine.

Deuterium (B1214612) labeling, as seen in this compound, is a sophisticated method for tracing the metabolic fate of a drug. vulcanchem.com The deuterium atoms act as a stable isotopic label, allowing researchers to follow the molecule and its metabolites through various biological pathways without the need for radioactive tracers. nih.gov This technique is particularly valuable for understanding complex metabolic networks and quantifying the flux through different pathways. nih.govresearchgate.netsemanticscholar.org

The distinct mass shift provided by the deuterium atoms in this compound allows for its unambiguous identification and differentiation from the endogenous, non-labeled compound in biological samples when analyzed by mass spectrometry. vulcanchem.com This facilitates the tracking of hepatic metabolism, such as oxidation reactions mediated by cytochrome P450 enzymes. vulcanchem.com By analyzing the isotopic composition of metabolites, researchers can gain insights into the specific biotransformation reactions that Moxonidine undergoes. mdpi.com

The substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). vulcanchem.com This effect arises because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult to break. As a result, metabolic reactions that involve the cleavage of this bond may proceed at a slower rate for the deuterated compound. nih.gov

In the context of this compound, the deuterium labeling can lead to a reduced rate of first-pass metabolism, which has been observed to extend the compound's half-life in preclinical models. vulcanchem.com For instance, in rodent studies, this compound showed a 1.3-fold increase in plasma half-life compared to its non-deuterated counterpart, an effect attributed to the KIE. vulcanchem.com Studying these isotope effects provides valuable information about the rate-limiting steps in the metabolic cascade and the mechanisms of the enzymes involved. nih.gov The stability of a compound in liver microsomes is a key parameter in these investigations, and in vitro assays with rat and human liver microsomes are commonly performed to determine metabolic half-life and intrinsic clearance. animbiosci.org

Preclinical Pharmacokinetic Method Development Utilizing this compound

This compound is an indispensable tool in the development and validation of analytical methods for preclinical pharmacokinetic studies. vulcanchem.com Its use as an internal standard in mass spectrometry is a cornerstone of accurate drug quantification in complex biological matrices.

Accurate quantification of drug concentrations in biological fluids and tissues is essential for determining pharmacokinetic parameters. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity. nih.govdoi.orgscielo.brmdpi.comnih.gov In these assays, a stable isotope-labeled version of the analyte, such as this compound, is added to the sample as an internal standard. medchemexpress.com

The internal standard, which has nearly identical chemical and physical properties to the analyte, co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. nih.gov However, due to its different mass, it can be distinguished from the non-labeled Moxonidine. vulcanchem.com This allows for the correction of any variability in sample preparation and instrument response, leading to highly accurate and precise quantification. thermofisher.com Methods have been developed to quantify Moxonidine in various animal plasma samples, achieving low limits of quantification necessary for pharmacokinetic studies. nih.govdoi.orgjchr.orgrjptonline.orgresearchgate.net

Table 2: Example of LC-MS/MS Parameters for Moxonidine Quantification

ParameterMoxonidineInternal Standard (e.g., Clonidine or this compound)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Mass Transition (m/z) 242.05 -> 206.1 / 199.05230.1 -> 213.1 (for Clonidine)
Analytical Column Hypurity C8, 100 x 4.6 mmHypurity C8, 100 x 4.6 mm
Mobile Phase Acetonitrile (B52724): 10 mmol Ammonium Acetate Buffer (75:25)Acetonitrile: 10 mmol Ammonium Acetate Buffer (75:25)

This table represents typical parameters and may vary based on the specific validated method. The use of this compound as an internal standard would involve monitoring its specific mass transition. jchr.org

Understanding how a drug is distributed and eliminated from the body is a critical component of preclinical evaluation. Studies in animal models, such as rats, have been conducted to investigate the disposition of Moxonidine. nih.gov The use of radiolabeled Moxonidine, for instance [¹⁴C]moxonidine, allows for the comprehensive tracking of the drug and its metabolites throughout the body and in excreted materials. nih.govpsu.eduresearchgate.net

Studies on Drug-Target Interactions in Cellular and Subcellular Systems (Non-Clinical)

Research into the drug-target interactions of the imidazoline receptor agonist Moxonidine provides a foundation for understanding the potential, albeit less documented, role of this compound in similar non-clinical studies. Moxonidine primarily interacts with the I1-imidazoline receptor, which is distinct from the classic alpha-2-adrenergic receptors targeted by older centrally acting antihypertensives. drugbank.comnih.gov This interaction occurs predominantly in the rostral ventrolateral medulla of the brainstem, leading to a reduction in sympathetic nervous system activity. drugbank.comnih.gov

In non-clinical cellular and subcellular systems, studies focus on how Moxonidine binds to its targets and the subsequent cellular response. This compound, retaining a high affinity for imidazoline I1 receptors, is valuable for competitive binding assays. vulcanchem.com These assays help quantify receptor occupancy when other competing ligands are present. vulcanchem.com

Studies on neonatal rat cardiomyocytes and fibroblasts have investigated the cell-type-specific effects of Moxonidine. nih.gov In these in vitro models, Moxonidine was shown to protect cardiomyocytes from cell death induced by inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov The protective mechanism involves the maintenance of cell membrane integrity and is linked to the activation of several signaling proteins, including Akt, ERK1/2, JNK, and p38. nih.gov Conversely, in cardiac fibroblasts, Moxonidine was observed to stimulate cell mortality, suggesting a differential, cell-specific interaction. nih.gov

While these studies primarily utilized the non-deuterated form, this compound could theoretically be used in similar assays. Its distinct mass would allow researchers to trace its specific binding and differentiate its effects from other compounds in a complex system. However, specific published research detailing the use of this compound for these exact purposes is limited.

Research into Receptor Binding and Signaling Pathways (Non-Clinical)

The investigation of receptor binding and signaling pathways is crucial for understanding the mechanism of action of drugs like Moxonidine. Non-clinical research has established that Moxonidine's effects are mediated primarily through I1-imidazoline receptors, with a lower affinity for α2-adrenergic receptors. nih.govnih.gov This selectivity is believed to contribute to its different side-effect profile compared to less selective agents like clonidine. nih.gov

This compound retains a high affinity for I1 receptors, making it a useful tool for receptor binding studies. vulcanchem.com It can be used in competitive binding assays to determine the binding characteristics of other potential ligands for the I1 receptor. vulcanchem.com

The signaling pathways activated by Moxonidine binding have been a subject of significant research. In the rostral ventrolateral medulla, activation of the I1 receptor by Moxonidine has been shown to inactivate the phosphoinositide-3 kinase (PI3K)/Akt signaling pathway in hypertensive rats. nih.gov This inactivation leads to a decrease in reactive oxygen species (ROS) production. nih.gov Key downstream targets in this pathway that are affected by Moxonidine treatment include:

Nuclear factor kappa-B (NFκB)

NADPH oxidase (NOX4)

Angiotensin type I receptor (AT1R)

A study demonstrated that the expression levels of PI3K/Akt, NFκB, NOX4, and AT1R were markedly decreased in the rostral ventrolateral medulla of spontaneously hypertensive rats treated with Moxonidine. nih.gov

In different cell types, such as cardiac cells, Moxonidine has been shown to modulate cytokine signaling. nih.gov It can protect cardiomyocytes from starvation- and IL-1β-induced mortality by activating survival pathways involving Akt, ERK1/2, p38, and JNK. nih.gov

The potential for this compound in these studies lies in its utility as a stable isotope tracer. While current literature primarily highlights the use of non-deuterated Moxonidine for elucidating these pathways, this compound could be employed in advanced metabolic flux and signaling pathway analyses to provide more quantitative insights into these complex biological processes.

Theoretical Aspects of Isotopic Effects and Labeling Strategies

Deuterium (B1214612) Isotope Effects in Chemical Reactions and Biological Processes

The replacement of a hydrogen atom (protium, ¹H) with a deuterium atom (²H or D) in a molecule like Moxonidine (B1115) results in what is known as a deuterium isotope effect. This phenomenon arises from the mass difference between the two isotopes, with deuterium being approximately twice as heavy as protium. wikipedia.orgebsco.com This mass difference influences the vibrational frequency of the carbon-hydrogen (C-H) bond versus the carbon-deuterium (C-D) bond. libretexts.org

According to quantum mechanics, chemical bonds are not static but are in constant vibration, even at absolute zero. ebsco.com This lowest possible vibrational energy is called the zero-point energy (ZPE). The ZPE of a C-D bond is lower than that of a C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond than a C-H bond. This difference in bond energy leads to the kinetic isotope effect (KIE) , where a reaction involving the cleavage of a C-D bond proceeds at a slower rate than the same reaction involving a C-H bond. libretexts.orgrsc.org The magnitude of the KIE is typically expressed as the ratio of the rate constants (kH/kD) and can be as high as 7 or 8 for primary deuterium isotope effects. libretexts.org

These effects are not limited to reaction rates. Isotope substitution can also influence the equilibrium position of a reaction, an effect known as the equilibrium isotope effect (EIE) . rsc.org In biological systems, these isotope effects can be significant. Enzymes, which rely on precisely tuned hydrogen bonding networks and reaction coordinates, can be affected by deuteration. wikipedia.org The substitution of hydrogen with deuterium can disrupt these delicate interactions, altering enzyme-catalyzed reaction rates and metabolic pathways. wikipedia.orgnih.gov This principle is leveraged in metabolic studies to trace the fate of molecules and elucidate biochemical reaction mechanisms. nih.gov

Comparative Analysis of Deuterium vs. Other Stable Isotopes (e.g., ¹³C, ¹⁵N) in Bioanalysis

In bioanalytical chemistry, particularly in quantitative mass spectrometry, stable isotope-labeled internal standards are crucial for achieving accuracy and precision. Besides deuterium (²H), other commonly used stable isotopes include carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N). acs.orgnih.gov The choice of isotope depends on several factors, including the synthetic accessibility, the desired mass shift, and the potential for isotope effects.

Deuterium labeling is often synthetically more straightforward and cost-effective compared to ¹³C or ¹⁵N labeling. acs.org However, the significant mass difference between H and D can lead to pronounced isotope effects, which can be a disadvantage in some applications. nih.gov In contrast, ¹³C and ¹⁵N have a much smaller relative mass difference compared to their lighter counterparts (¹²C and ¹⁴N), resulting in negligible isotope effects. nih.gov For this reason, ¹³C and ¹⁵N labeled standards are often considered the "gold standard" as they tend to have physicochemical properties nearly identical to the unlabeled analyte. ukisotope.com This ensures they co-elute chromatographically and experience the same ionization efficiency and matrix effects in the mass spectrometer, leading to more accurate quantification. nih.govukisotope.com

FeatureDeuterium (²H)Carbon-13 (¹³C)Nitrogen-15 (¹⁵N)
Relative Mass Difference ~100% (vs ¹H)~8% (vs ¹²C)~7% (vs ¹⁴N)
Isotope Effects SignificantNegligibleNegligible
Synthetic Cost Generally lowerHigherHigher
Chromatographic Co-elution Potential for shiftsExcellentExcellent
Stability of Label Can be susceptible to exchangeHighly stableHighly stable

Impact on Chromatographic Behavior and Retention Times

A well-documented phenomenon in liquid chromatography is the chromatographic isotope effect (CIE) , particularly the chromatographic deuterium effect (CDE). acs.org In reversed-phase liquid chromatography (RPLC), deuterated compounds like Moxonidine-d4 often elute slightly earlier than their non-deuterated (protiated) counterparts. acs.orgnih.govresearchgate.net This retention time shift occurs because the C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the nonpolar stationary phase. researchgate.net

While often small, this shift can be problematic in quantitative bioanalysis. nih.gov If the deuterated internal standard does not perfectly co-elute with the analyte, it may experience different matrix effects during ionization in the mass spectrometer, compromising analytical accuracy. acs.org In contrast, ¹³C and ¹⁵N labeled compounds typically exhibit almost identical retention times to their unlabeled analogs, making them preferable for avoiding chromatographic isotope effects. acs.orgnih.gov The magnitude of the retention time shift for deuterated compounds depends on the number and position of deuterium atoms, as well as the chromatographic conditions. researchgate.net

Compound PairChromatographic SystemRetention Time Shift (Analyte vs. Deuterated Standard)
Dimethyl-labeled peptides (light vs. heavy)nUHPLC3 seconds (deuterated elutes earlier)
Dimethyl-labeled peptides (light vs. heavy)Capillary Zone Electrophoresis0.1 seconds
Metformin vs. d6-MetforminGC-MS0.03 minutes (deuterated elutes earlier)

Influence on Mass Spectrometric Fragmentation Patterns

Isotopic labeling is a powerful tool for elucidating fragmentation mechanisms in mass spectrometry. nih.gov The substitution of hydrogen with deuterium can lead to predictable shifts in the mass-to-charge (m/z) ratio of fragment ions, helping to identify which parts of the original molecule are retained in a given fragment. researchgate.netacs.org

However, the kinetic isotope effect can also influence the fragmentation process itself. nih.gov If the cleavage of a C-H/C-D bond is part of the rate-determining step for a particular fragmentation pathway, the relative abundance of the resulting fragment ions can change upon deuteration. For example, a fragmentation pathway that is facile for a protiated compound might be suppressed for its deuterated analog, leading to the emergence or enhancement of alternative fragmentation channels. nih.govdea.gov This effect can be exploited to gain deeper insight into the complex rearrangements and bond cleavages that occur within the mass spectrometer. nih.govdea.gov Studies have shown that even the fragmentation of simple molecules can involve multiple, coexisting channels that are influenced differently by isotopic substitution. nih.gov

Computational Modeling of Isotopic Effects on Molecular Properties and Reactivity

Predicting and understanding isotope effects can be enhanced through computational modeling. Quantum chemical calculations are used to determine the vibrational frequencies of molecules and, from these, the zero-point energies for different isotopologues (molecules that differ only in their isotopic composition). libretexts.org By calculating the ZPE of reactants and the transition state of a reaction, the kinetic isotope effect can be predicted theoretically. rsc.org

More advanced computational methods, such as path-integral molecular dynamics (PIMD), allow for the simulation of quantum mechanical effects of nuclei in condensed-phase systems. rsc.orgaps.org These methods are particularly useful for studying isotope effects in complex environments like liquid water, where nuclear quantum effects (NQEs) can significantly alter structural and dynamic properties. aps.orgnih.gov For example, simulations have shown that substituting hydrogen with deuterium in water leads to a more structured liquid with stronger hydrogen bonds. nih.gov Such computational approaches provide a theoretical framework for interpreting experimental observations and predicting how isotopic substitution will affect molecular properties and reactivity. aps.orgnih.gov

Emerging Trends in Stable Isotope Labeling for Advanced Research Applications

The field of stable isotope labeling is continuously evolving, with new techniques being developed to address increasingly complex biological questions. nih.govrsc.org One major trend is the move towards dynamic labeling strategies, which allow for the temporal analysis of biological processes. nih.gov Techniques like pulsed SILAC (pSILAC) monitor the rate of incorporation of heavy-labeled amino acids into proteins over time, providing insights into protein synthesis and turnover rates. nih.govrsc.org

Another area of advancement is in the development of more efficient and versatile methods for introducing isotopic labels into complex molecules, often at a late stage in the synthesis. musechem.com This is particularly important for preparing labeled pharmaceuticals and other bioactive compounds. Furthermore, there is a growing interest in multiplexing, where different isotopic labels are combined to allow for the simultaneous analysis of multiple samples, increasing throughput and providing more robust comparative data. nih.gov These advanced applications, moving beyond simple internal standards, are expanding the utility of isotopically labeled compounds like this compound in systems biology, drug discovery, and clinical research. musechem.comiaea.org

Q & A

Basic: What are the key considerations for synthesizing Moxonidine-d4 with high isotopic purity?

Methodological Answer:
Synthesis of this compound requires strict control of deuterium incorporation to ensure isotopic purity (>98%). Key steps include:

  • Deuterated Reagents : Use of deuterium oxide (D₂O) or deuterated solvents in exchange reactions to minimize protium contamination .
  • Purification : Chromatographic techniques (e.g., HPLC) coupled with mass spectrometry (MS) to isolate and verify isotopic purity .
  • Characterization : Nuclear magnetic resonance (¹H/²H-NMR) and high-resolution MS to confirm structural integrity and isotopic distribution .

Advanced: How can researchers optimize LC-MS/MS parameters for accurate quantification of this compound in biological matrices?

Methodological Answer:
Optimization involves:

  • Ionization Settings : Electrospray ionization (ESI) in positive mode with careful tuning of source temperature and gas flow to enhance ionizability .
  • Chromatography : Selection of reverse-phase columns (C18) and mobile phases (e.g., methanol/ammonium formate) to improve peak resolution and reduce matrix effects .
  • Validation : Adherence to FDA/ICH guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) using isotopically labeled internal standards .

Basic: What analytical techniques are most suitable for confirming the structural integrity of this compound?

Methodological Answer:

  • High-Resolution MS : To confirm molecular formula (C₉H₇D₄ClN₆O) and isotopic pattern .
  • Deuterium NMR : ²H-NMR at 61.4 MHz to verify deuterium positioning and absence of protium exchange .
  • FTIR Spectroscopy : Detection of C-D stretching vibrations (~2100 cm⁻¹) to confirm deuterium substitution .

Advanced: How should researchers design experiments to assess the isotopic effect of deuterium substitution on Moxonidine’s pharmacokinetic profile?

Methodological Answer:

  • In Vitro Models : Microsomal stability assays comparing this compound and non-deuterated analogs to evaluate metabolic half-life (t₁/₂) and cytochrome P450 interactions .
  • In Vivo Studies : Parallel-group designs in rodent models, with plasma sampling at multiple timepoints to calculate AUC, Cmax, and clearance rates .
  • Statistical Analysis : Paired t-tests or ANOVA to determine significance of isotopic effects (p <0.05) .

Basic: What are the storage conditions to ensure this compound stability over long-term studies?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation .
  • Solvent : Dissolve in deuterated DMSO or methanol to minimize protium exchange .
  • Stability Monitoring : Regular LC-MS analysis to detect degradation products (>95% purity threshold) .

Advanced: What statistical approaches are recommended for handling batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Control Charts : Monitor isotopic purity and yield across batches using Shewhart charts to identify outliers .
  • ANOVA : Compare variability between batches (p <0.01) and implement corrective actions (e.g., reagent lot testing) .
  • Reference Standards : Use certified internal standards to normalize inter-batch analytical data .

Advanced: How to address discrepancies in published data on this compound’s metabolic stability?

Methodological Answer:

  • Meta-Analysis : Systematically review experimental conditions (e.g., species, dose, assay type) to identify confounding variables .
  • Replication Studies : Reproduce conflicting experiments under standardized protocols (e.g., identical LC-MS settings, cell lines) .
  • Sensitivity Analysis : Test robustness of conclusions by varying key parameters (e.g., pH, temperature) .

Basic: What are the ethical guidelines for using this compound in preclinical studies?

Methodological Answer:

  • Institutional Approval : Obtain IACUC or ethics committee approval for animal studies, ensuring compliance with the 3Rs (Replacement, Reduction, Refinement) .
  • Data Integrity : Adhere to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) for record-keeping .

Advanced: What in silico models predict the deuterium isotope effect on this compound’s receptor binding affinity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate deuterium’s impact on bond vibrational frequencies and ligand-receptor binding energy (ΔG) .
  • Docking Simulations : Compare binding poses of deuterated vs. non-deuterated forms using software like AutoDock Vina .
  • Quantum Mechanics (QM) : Calculate isotope effects on transition states in enzymatic reactions (e.g., CYP450-mediated oxidation) .

Advanced: How to integrate this compound data across multi-omics studies?

Methodological Answer:

  • Normalization : Use spike-in controls (e.g., SILAC for proteomics) to correct for technical variability .
  • Cross-Validation : Apply machine learning (e.g., PCA) to identify concordant biomarkers in transcriptomic, metabolomic, and pharmacokinetic datasets .
  • Data Repositories : Share raw data via platforms like MetaboLights or PRIDE to enable reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.